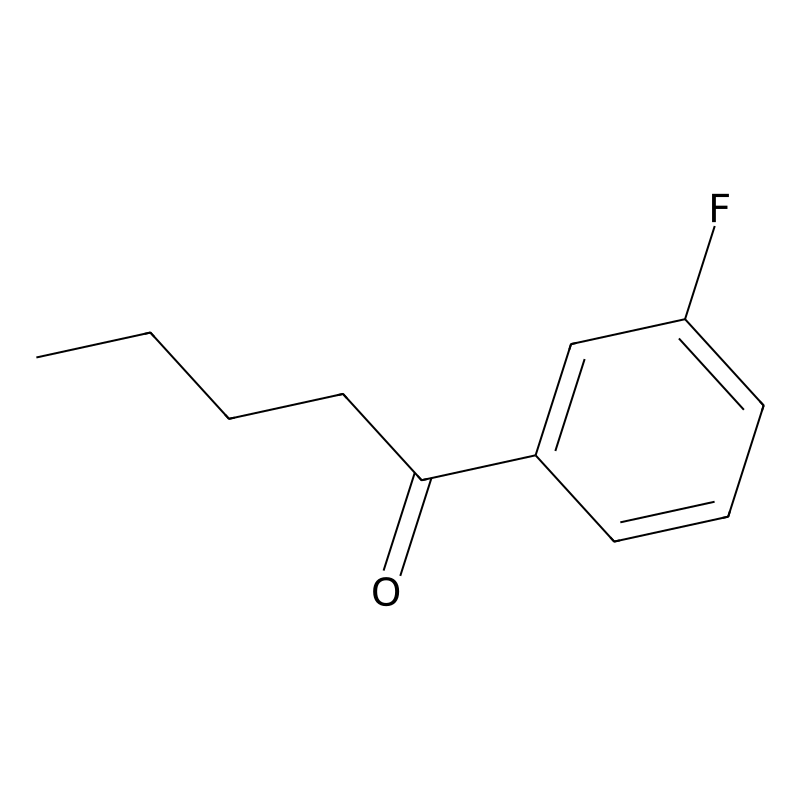

1-(3-Fluorophenyl)pentan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Fluorophenyl)pentan-1-one is a synthetic organic compound classified as a cathinone derivative. This compound features a fluorine atom attached to the phenyl ring, which is further connected to a pentanone chain. Its molecular formula is and it has a molecular weight of approximately 182.23 g/mol. The presence of the fluorine atom can significantly influence its chemical properties and biological activities, making it a subject of interest in various fields of research.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

These reactions are typically facilitated by acidic or basic catalysts and may involve solvents like ethanol or dichloromethane, leading to products such as alcohols, carboxylic acids, and substituted phenyl derivatives .

Research into the biological activity of 1-(3-Fluorophenyl)pentan-1-one indicates potential interactions with various enzymes and receptors. The fluorine atom may enhance binding affinity, influencing neurotransmitter systems such as dopamine and serotonin. Current investigations are exploring its effects on mood and behavior, with ongoing studies aimed at understanding its mechanisms of action within biological systems .

The synthesis of 1-(3-Fluorophenyl)pentan-1-one typically involves:

- Formation of 3-Fluorobenzaldehyde: This can be achieved through fluorination of benzaldehyde.

- Grignard Reaction: The 3-fluorobenzaldehyde is reacted with a Grignard reagent (e.g., ethylmagnesium bromide) to produce the desired ketone.

- Oxidation: The resulting compound may undergo oxidation to yield higher-order products if needed.

Industrial methods may optimize these reactions for higher yields and purity, often employing controlled conditions .

1-(3-Fluorophenyl)pentan-1-one has several applications:

- Chemical Research: It serves as a precursor for synthesizing more complex organic molecules.

- Pharmaceutical Development: Ongoing research is assessing its potential therapeutic applications.

- Industrial Use: It is utilized in producing fine chemicals and as an intermediate in synthesizing other valuable compounds .

Several compounds share structural similarities with 1-(3-Fluorophenyl)pentan-1-one, each exhibiting unique chemical and biological properties:

| Compound Name | Structural Variation | Unique Properties |

|---|---|---|

| 1-(4-Fluorophenyl)pentan-1-one | Fluorine at the para position | May exhibit different reactivity due to position |

| 1-(3-Chlorophenyl)pentan-1-one | Chlorine instead of fluorine | Variations in reactivity and biological activity |

| 1-(3-Methylphenyl)pentan-1-one | Methyl group on the phenyl ring | Altered steric effects influencing reactivity |

| 1-(3-Fluorophenyl)propan-1-one | Shorter carbon chain (propanone) | Potentially different pharmacokinetic properties |

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | Dihydroindene structure | Unique cyclic structure affecting biological activity |

The uniqueness of 1-(3-Fluorophenyl)pentan-1-one lies in its specific structural features, particularly the positioning of the fluorine atom. This positioning not only influences its reactivity but also its interactions with biological systems, making it a valuable compound for both research and industrial applications .